molecular formula C14H16OS B7997247 3-iso-Propylphenyl-(2-thienyl)methanol CAS No. 1443325-03-8

3-iso-Propylphenyl-(2-thienyl)methanol

Cat. No.: B7997247
CAS No.: 1443325-03-8
M. Wt: 232.34 g/mol
InChI Key: YFVQFMWSJNLOJH-UHFFFAOYSA-N
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Description

3-iso-Propylphenyl-(2-thienyl)methanol (CAS: 101084-60-0) is a chiral secondary alcohol featuring a 2-thienyl group and a 3-iso-propylphenyl substituent attached to a central methanol moiety.

Properties

IUPAC Name

(3-propan-2-ylphenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16OS/c1-10(2)11-5-3-6-12(9-11)14(15)13-7-4-8-16-13/h3-10,14-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVQFMWSJNLOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601231347
Record name 2-Thiophenemethanol, α-[3-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443325-03-8
Record name 2-Thiophenemethanol, α-[3-(1-methylethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443325-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenemethanol, α-[3-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iso-Propylphenyl-(2-thienyl)methanol typically involves the condensation of 3-iso-propylbenzaldehyde with 2-thiophenemethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-iso-Propylphenyl-(2-thienyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenyl and thienyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

3-iso-Propylphenyl-(2-thienyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-iso-Propylphenyl-(2-thienyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects: Thienyl Position and Enantioselectivity

The position of the thienyl group (2- vs. 3-) significantly impacts stereochemical outcomes in catalytic asymmetric reactions. For example, in phosphonate-directed catalytic asymmetric hydroboration (CAHB), 2-thienyl derivatives (e.g., compound 5n ) exhibit higher enantioselectivity (97:3 er) compared to 3-thienyl analogs (e.g., 5o , 88:12 er) . This contrasts with initial expectations, as the 3-thienyl group positions sulfur farther from the reactive site, which was hypothesized to reduce steric hindrance. The enhanced enantioselectivity of 2-thienyl derivatives may arise from electronic or conformational effects during catalysis.

Table 1: Enantioselectivity of Thienyl Derivatives in CAHB
Compound Thienyl Position Enantiomeric Ratio (er) Yield (%)
5n 2-thienyl 97:3 85
5o 3-thienyl 88:12 80

Data sourced from phosphonate-directed CAHB studies

Table 2: Anticancer Activity of Selected Thienyl Derivatives
Compound Structure IC₅₀ (μM) Cancer Cell Line
12 3-(3-hydroxypropylthio)-triazinone 1.2 HepG2 (liver)
18 Thiadiazolotriazine-propanoic acid 0.8 MCF-7 (breast)

Data from triazinone derivative screening

Impact of Aromatic Substituents

The iso-propylphenyl group in 3-iso-Propylphenyl-(2-thienyl)methanol introduces steric bulk and lipophilicity compared to simpler phenyl analogs. For example:

  • Methylphenyl analogs : Smaller substituents may enhance solubility but reduce metabolic stability.
  • Nitro- or halogen-substituted phenyls : Electron-withdrawing groups could alter reactivity in electrophilic substitutions or hydrogen-bonding interactions.

Biological Activity

3-iso-Propylphenyl-(2-thienyl)methanol is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer and antimicrobial activities, based on diverse scientific studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H16OS
  • Molecular Weight : 232.34 g/mol

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to thienyl methanols. For instance, di(3-thienyl)methanol has shown significant activity against T98G brain cancer cells. The treatment led to cell death and growth inhibition in a concentration-dependent manner, with notable cytotoxic effects at concentrations above 20 µg/mL .

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Di(3-thienyl)methanolT98G<20Induction of cell death and growth inhibition
This compoundTBDTBDTBD

Note: Further studies are needed to determine the specific IC50 values for this compound.

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Methanol extracts from various plants have shown effectiveness against antibiotic-resistant strains, indicating that derivatives of thienyl compounds may possess similar activities. For example, extracts exhibiting antibacterial effects against Staphylococcus aureus and Escherichia coli suggest a pathway for further exploration of this compound in antimicrobial applications .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets, such as enzymes or receptors involved in cancer cell proliferation and survival pathways. This interaction may lead to the inhibition or activation of critical signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • Anticancer Study on Thienyl Compounds :
    • A study focusing on di(3-thienyl)methanol demonstrated its ability to induce apoptosis in T98G cells through mitochondrial pathways, suggesting that similar thienyl derivatives could have comparable effects .
  • Antimicrobial Efficacy :
    • Research on plant extracts containing thienyl compounds revealed significant antibacterial activity against resistant strains, highlighting the potential for developing new therapeutic agents based on these structures .

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